(1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
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Overview
Description
(1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of hydrazine with a 1,3-diketone . The piperazine ring is then introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperazine derivative under basic conditions . The trifluoromethyl group is usually introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, (1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of (1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the pyrazole and piperazine rings facilitate its interaction with the active site of the target molecule . This interaction can inhibit the activity of the target enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
- 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
Uniqueness
What sets (1-METHYL-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE apart from similar compounds is its trifluoromethyl group, which significantly enhances its lipophilicity and binding affinity to molecular targets. This makes it a more potent candidate for drug development compared to its analogs .
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-21-14(5-6-20-21)15(24)23-9-7-22(8-10-23)13-4-2-3-12(11-13)16(17,18)19/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULONTTRJUBIQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821670 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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